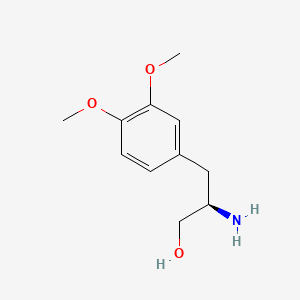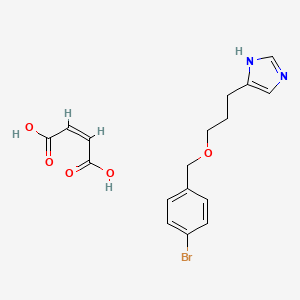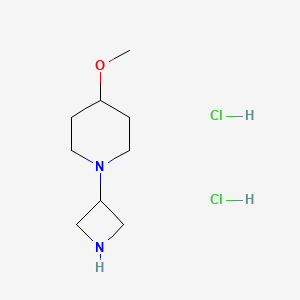
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride” appears to be a salt formed from a piperidine derivative and hydrochloric acid. Piperidine is a six-membered ring with one nitrogen atom, and azetidine is a smaller, four-membered ring also containing one nitrogen. The methoxy group (-OCH3) is an ether functional group attached to the piperidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and azetidine rings in separate steps, followed by the introduction of the methoxy group. The final step would be the formation of the salt with hydrochloric acid. However, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of the piperidine and azetidine rings suggests that this compound would have a fairly rigid, cyclic structure. The ether group would introduce some polarity to the molecule, and the two hydrochloride ions would make the overall compound ionic and highly polar.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to predict its reactivity. However, we can infer that it might participate in reactions typical of piperidines, azetidines, and ethers. For example, the piperidine and azetidine rings might undergo substitution reactions at the carbon atoms. The ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
As an ionic compound, “1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride” would be expected to have high melting and boiling points compared to neutral organic compounds of similar size. It would likely be soluble in polar solvents like water.Aplicaciones Científicas De Investigación
Anti-Tubercular Applications
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride and its analogues have been investigated for their potential anti-tubercular activity. Research by Thomas, George, and Harindran (2014) focused on designing azetidinone derivatives with 1, 2, 4-triazole for this purpose. They conducted molecular docking experiments to identify potential drug candidates and found that certain azetidinone derivatives exhibited good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting their potential in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Heterocyclic Chemistry and Drug Synthesis
The compound's framework is pivotal in heterocyclic chemistry, particularly in the synthesis of pharmaceuticals. Research by Dejaegher, Mangelinckx, and de Kimpe (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines, which are similar in structure to 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride. These compounds were used to explore ring transformations and the formation of aziridines, contributing to the understanding of azetidinone chemistry and its application in drug development (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Antimicrobial and Antifungal Activity
Similar azetidinone compounds have been synthesized and evaluated for their antimicrobial properties. A study by Adem et al. (2022) on various azetidinone derivatives demonstrated considerable antibacterial and antifungal activity, comparable to reference drugs. This suggests the potential use of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride analogues in treating bacterial and fungal infections (Adem, Boda, Sirgamalla, & Macha, 2022).
Application in β-Lactam Antibiotics
Azetidinone compounds, closely related to 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, have been explored in the synthesis of β-lactam antibiotics. For example, Haruo et al. (1988) synthesized cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone, a key intermediate for monobactam analogues, displaying strong activity against gram-negative bacteria. This demonstrates the compound's relevance in antibiotic development (Haruo et al., 1988).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide accurate information. However, many ionic organic compounds can be irritants or harmful if ingested or inhaled, and they can be damaging to the eyes and skin. Proper safety precautions should be taken when handling this compound.
Direcciones Futuras
The potential biological activity of this compound could be a fruitful area for future research. Piperidine derivatives are found in a variety of pharmaceuticals and biologically active compounds, so “1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride” could have interesting biological properties waiting to be discovered.
Please note that this is a very general analysis based on the structure and functional groups present in the compound. For a more accurate and detailed analysis, specific studies or literature on this exact compound would be needed.
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXDCINCZUBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


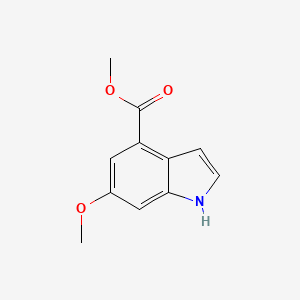

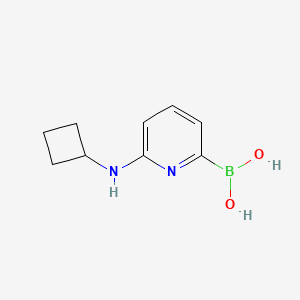
![7-Chloro-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B573177.png)

![6-Ethoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B573181.png)
